molecular formula C18H29NO5 B4988220 N-butyl-5-phenoxyhexan-2-amine;oxalic acid

N-butyl-5-phenoxyhexan-2-amine;oxalic acid

Cat. No.: B4988220
M. Wt: 339.4 g/mol
InChI Key: ZLVKOAWNAOWBDK-UHFFFAOYSA-N
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Description

N-butyl-5-phenoxyhexan-2-amine; oxalic acid: is a compound that combines an amine and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-5-phenoxyhexan-2-amine typically involves the reaction of N-butylamine with 5-phenoxyhexan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired amine product. The oxalic acid component can be introduced by reacting the amine with oxalic acid or its derivatives under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-butyl-5-phenoxyhexan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under suitable conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-butyl-5-phenoxyhexan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study the effects of amine-containing molecules on biological systems. It can serve as a model compound for investigating the interactions between amines and biological targets.

Medicine: In medicine, N-butyl-5-phenoxyhexan-2-amine may have potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with specific therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-butyl-5-phenoxyhexan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The phenoxy group may also play a role in the compound’s activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

    N-butyl-5-phenoxyhexan-2-amine: Similar in structure but without the oxalic acid component.

    5-phenoxyhexan-2-amine: Lacks the N-butyl group.

    N-butyl-2-hexanamine: Does not contain the phenoxy group.

Uniqueness: N-butyl-5-phenoxyhexan-2-amine; oxalic acid is unique due to the presence of both the amine and oxalic acid moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

N-butyl-5-phenoxyhexan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO.C2H2O4/c1-4-5-13-17-14(2)11-12-15(3)18-16-9-7-6-8-10-16;3-1(4)2(5)6/h6-10,14-15,17H,4-5,11-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVKOAWNAOWBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)CCC(C)OC1=CC=CC=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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